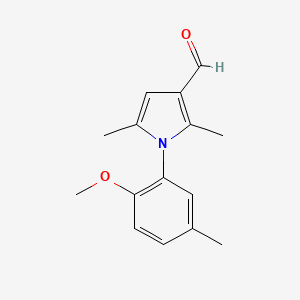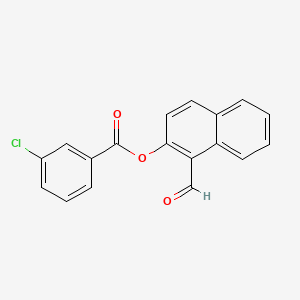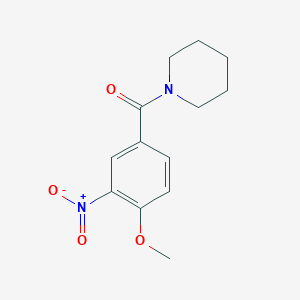![molecular formula C16H20N4O2 B5730392 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been used in a wide range of scientific research applications, including studies on cancer, diabetes, and neurological disorders. 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the growth of cancer cells by blocking the activation of PKC, which is known to promote cell proliferation and survival. 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has also been studied as a potential treatment for diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism. In addition, 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been investigated for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves the inhibition of PKC, which is a key regulator of many cellular processes. PKC is activated by various signals, including growth factors, hormones, and neurotransmitters, and plays a crucial role in cell growth, differentiation, and apoptosis. 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol binds to the catalytic domain of PKC, preventing its activation and downstream signaling. This leads to a reduction in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of insulin sensitivity and glucose metabolism. 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has also been shown to reduce oxidative stress and inflammation in the brain, which may have potential neuroprotective effects. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
実験室実験の利点と制限
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its high yield and purity, as well as its potent inhibitory effects on PKC. However, 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol also has some limitations, including its potential toxicity and the need for careful handling and storage. In addition, 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol may not be suitable for all experimental systems, and its effects may vary depending on the specific cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, including its potential applications in cancer therapy, diabetes treatment, and neuroprotection. Further research is needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, as well as its potential side effects and toxicity. In addition, the development of new and more potent PKC inhibitors may have important implications for the treatment of a wide range of diseases.
合成法
The synthesis of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves several steps, starting from the reaction of 2-methoxyphenol with formaldehyde and sodium bisulfite to form the intermediate compound 2-methoxy-5-sulfoxybenzyl alcohol. This intermediate is then reacted with 4-(2-pyrimidinyl)-1-piperazinecarboxaldehyde to form the final product 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol. The synthesis of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been optimized for high yield and purity, making it a valuable tool for scientific research.
特性
IUPAC Name |
2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-4-3-13(11-14(15)21)12-19-7-9-20(10-8-19)16-17-5-2-6-18-16/h2-6,11,21H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPMJQWEDWCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257526 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)


![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)



![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)


![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)